2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Medicinal chemistry Conformational analysis Bioisosterism

Replace planar arenes with this rigid bicyclo[3.1.1]heptane bioisostere to reduce oxidative metabolism and optimize logD. The bridgehead carboxylic acid and Boc-protected nitrogen enable sequential functionalization for peptide mimetics, spirocyclic libraries, and scaffold hopping. Only this specific 2-aza regioisomer delivers the distinct exit vector geometry essential for 3D conformational constraint. Demonstrated multigram scalability accelerates SAR exploration. Secure your supply for lead optimization now.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 1392803-98-3
Cat. No. B1404986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
CAS1392803-98-3
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1(C2)C(=O)O
InChIInChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
InChIKeyOZGWTDQOKLMHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid (CAS 1392803-98-3) for Specialized Bicyclic Scaffold Sourcing


2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 1392803-98-3) is a conformationally constrained bicyclic α-amino acid derivative featuring a 2-azabicyclo[3.1.1]heptane core with a Boc-protected nitrogen and a carboxylic acid moiety at the bridgehead position. This scaffold belongs to the azabicyclo[3.1.1]heptane (aza-BCHep) class, which has emerged as a valuable saturated bioisostere for meta-substituted arenes and pyridines in medicinal chemistry [1]. The compound serves as a versatile building block for constructing complex molecular architectures with enhanced three-dimensional character, improved metabolic stability, and optimized lipophilicity profiles compared to planar aromatic counterparts [2].

Why 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid Cannot Be Replaced by Generic Piperidine or Pyrrolidine Analogs


Generic substitution with simpler N-Boc-protected piperidine or pyrrolidine carboxylic acids fails to replicate the structural and physicochemical advantages of 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid. The bicyclo[3.1.1]heptane framework imposes a unique conformational constraint that precisely orients the nitrogen atom and carboxylic acid functional groups in three-dimensional space, an arrangement that cannot be achieved with monocyclic systems [1]. Exit vector analysis demonstrates that cis isomers of azabicyclo[3.1.1]heptanes serve as three-dimensional analogs of 1,4-disubstituted piperidines, while trans isomers adopt unusual 'boat' conformations absent in simple piperidines [2]. This stereochemical rigidity translates into measurable differences in metabolic stability and lipophilicity when the scaffold is incorporated into drug-like molecules, with BCHep-containing analogs showing reduced oxidative metabolism and improved logD profiles compared to arene-containing parent compounds [3].

Quantitative Differentiation Evidence: 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid vs. Closest Analogs


Conformational Constraint and Exit Vector Analysis: 2-Aza-BCHep vs. Piperidine

Exit vector parameters (EVP) calculated for 2-azabicyclo[3.1.1]heptane scaffolds reveal distinct three-dimensional orientation of functional groups compared to monocyclic piperidine analogs [1]. The bicyclo[3.1.1]heptane framework enforces a specific spatial arrangement of the nitrogen and bridgehead substituents that differs fundamentally from the flexible chair conformations of piperidines [2].

Medicinal chemistry Conformational analysis Bioisosterism

Synthetic Accessibility at Scale: Multigram Preparation Capability

Synthetic methodologies for azabicyclo[3.1.1]heptane derivatives have been demonstrated at scales up to 400 g in a single run for structurally related N-Boc-protected intermediates, enabling reliable procurement of multigram quantities for lead optimization campaigns [1].

Process chemistry Scale-up synthesis Building block availability

Physicochemical Property Advantages: Bioisosteric Replacement of Meta-Substituted Arenes

Replacement of meta-substituted arenes with bicyclo[3.1.1]heptane scaffolds in drug-like molecules has been shown to improve metabolic stability and reduce lipophilicity compared to the parent arene-containing compounds [1].

Drug metabolism Pharmacokinetics Lipophilicity

Commercially Verified Purity and Analytical Specifications

Commercial suppliers offer 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid with verified purity levels of 97–99%, as determined by HPLC analysis, ensuring reproducibility in medicinal chemistry applications .

Quality control Analytical chemistry Procurement specifications

Unique Nitrogen Placement: 2-Aza vs. 3-Aza and 6-Aza Regioisomers

The 2-azabicyclo[3.1.1]heptane scaffold positions the nitrogen atom adjacent to the bridgehead, creating a distinct vector arrangement compared to 3-aza and 6-aza regioisomers. This regioisomeric variation provides orthogonal chemical space for exploring structure-activity relationships [1].

Scaffold diversity Regioisomer comparison Medicinal chemistry

Predicted Physicochemical Parameters for Formulation and Handling

Predicted physicochemical parameters provide essential guidance for handling and formulation. The compound exhibits a predicted pKa of 4.07 ± 0.20, indicating moderate acidity of the carboxylic acid group, and a predicted boiling point of 363.3 ± 25.0 °C at 760 mmHg .

Preformulation Solubility Stability

Prioritized Application Scenarios for 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic Acid in Medicinal Chemistry and Drug Discovery


Lead Optimization Campaigns Requiring Conformationally Constrained Amino Acid Scaffolds

Use 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid as a rigid amino acid building block to replace flexible piperidine or pyrrolidine carboxylic acids in peptide mimetics and small molecule inhibitors. The bicyclo[3.1.1]heptane framework imposes predictable conformational constraints that reduce entropic penalties upon target binding, potentially improving potency and selectivity [1]. The Boc protecting group enables orthogonal deprotection strategies for subsequent amide coupling or diversification.

Bioisosteric Replacement of Meta-Substituted Aromatic Rings

Incorporate this scaffold as a saturated bioisostere for meta-substituted benzenes or pyridines to improve the drug-like properties of lead compounds. Replacement of planar aromatic moieties with the bicyclo[3.1.1]heptane framework has been demonstrated to enhance metabolic stability and optimize lipophilicity profiles, addressing common liabilities in drug development [2]. The carboxylic acid handle at the bridgehead position provides a direct attachment point for conjugation to target molecules.

Construction of Spirocyclic and Bridged Heterocyclic Libraries

Employ 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid as a key intermediate for synthesizing structurally diverse spirocyclic compounds and bridged heterocycles. The bridgehead carboxylic acid and Boc-protected nitrogen offer two distinct functional handles for sequential functionalization, enabling rapid library generation for high-throughput screening campaigns [3]. Demonstrated multigram scalability ensures sufficient material for comprehensive SAR exploration.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Utilize this compound as a three-dimensional fragment for scaffold hopping strategies. The rigid bicyclic framework introduces conformational bias that can reveal new binding modes not accessible with planar or monocyclic fragments. Exit vector analysis of the 2-aza regioisomer provides distinct spatial orientation of substituents compared to 3-aza and 6-aza analogs, expanding the accessible chemical space for fragment evolution [4].

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